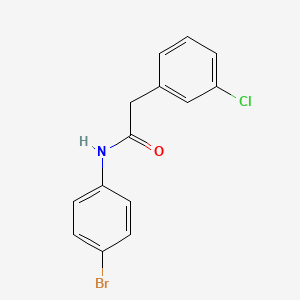

N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO/c15-11-4-6-13(7-5-11)17-14(18)9-10-2-1-3-12(16)8-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMKXUDJSFDQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide typically involves the reaction of 4-bromoaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Halogen substituents on the phenyl rings can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amines or other reduced forms.

Substitution: Compounds with different functional groups replacing the halogens.

Scientific Research Applications

N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-[4-(3-chlorophenyl)-2-oxothiazol-3-yl]acetamide (Compound 9f)

- Molecular Formula : C₁₇H₁₁BrClN₂O₂S

- Melting Point : 203–204°C

- Synthetic Yield: 16% (ethanol recrystallization)

- Key Features : Incorporates a thiazolone ring linked to the 3-chlorophenyl group. This structural modification enhances electrophilic reactivity compared to the parent compound, as evidenced by its lower melting point and reduced yield .

N-(4-Bromophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (Compound 10a)

- Molecular Formula : C₂₆H₂₃BrClN₂O₃

- Key Features: Contains an indole scaffold with a 4-chlorobenzoyl substituent.

N-(3-Chlorophenyl)-2-(5-bromo-2,3-dioxoindolin-1-yl)acetamide (Compound 4j)

- Anticonvulsant Activity : Reduces immobility time by 44.6–54.9% in rodent models at 100 mg/kg.

- Neurotoxicity : Lower neurotoxicity (rotarod test) compared to N-(4-bromophenyl) analogues, suggesting positional isomerism (3-Cl vs. 4-Br) influences CNS selectivity .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Lipophilicity : The indole derivative (10a) exhibits higher logP, likely due to the extended aromatic system.

Receptor Modulation (FPR1/FPR2 Ligands)

- Pyridazinone Derivatives: N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide acts as a mixed FPR1/FPR2 agonist, activating calcium mobilization in neutrophils . N-(4-Bromophenyl)-2-(3-chlorophenyl)acetamide lacks direct FPR activity but serves as a scaffold for optimizing receptor specificity through heterocyclic substitutions .

Antiviral Activity (SARS-CoV-2 Mᵖʳᵒ Inhibition)

Critical Analysis :

- The parent compound’s synthesis via T3P-mediated coupling achieves higher yields (69% ) compared to thiazolone or indole derivatives, highlighting trade-offs between structural complexity and efficiency.

Biological Activity

N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrClN\O

- Molecular Weight : 303.68 g/mol

- IUPAC Name : this compound

The presence of bromine and chlorine substituents enhances the compound's lipophilicity, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen groups are known to enhance binding affinity, which can lead to increased potency against specific biological targets.

Potential Biological Activities

-

Antimicrobial Activity :

- Studies have shown that derivatives of compounds similar to this compound exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM .

- Anticancer Activity :

- Anti-inflammatory Effects :

Table 1: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Methodology | Results |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Turbidimetric method | MIC values: 4.69 - 22.9 µM |

| Gram-negative bacteria | Turbidimetric method | MIC values: 5.64 - 77.38 µM | |

| Anticancer | MCF7 (breast cancer cell line) | Sulforhodamine B assay | Significant cytotoxicity observed |

| Anti-inflammatory | Macrophages | LPS-stimulation assays | Inhibition of TNF-α and IL-6 production |

Case Study: Anticancer Activity

In a study conducted by researchers at the National Center for Biotechnology Information (NCBI), several derivatives of this compound were synthesized and tested for their anticancer properties. The results indicated that specific compounds showed strong activity against MCF7 cells, with IC values significantly lower than those of standard chemotherapeutic agents .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding modes of this compound derivatives with their respective targets. These studies revealed that the halogen substituents play a crucial role in enhancing binding affinity, thereby increasing the therapeutic potential of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.